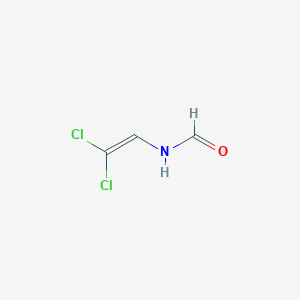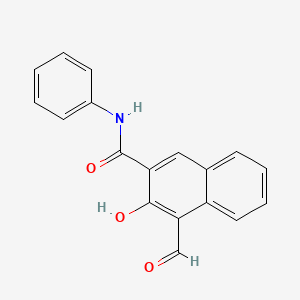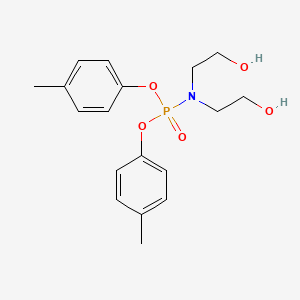
Bis(4-methylphenyl) N,N-bis(2-hydroxyethyl)phosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-methylphenyl) N,N-bis(2-hydroxyethyl)phosphoramidate: is an organophosphorus compound that has garnered attention in various fields of research due to its unique chemical structure and properties This compound is characterized by the presence of two 4-methylphenyl groups and two hydroxyethyl groups attached to a phosphoramidate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methylphenyl) N,N-bis(2-hydroxyethyl)phosphoramidate typically involves the reaction of 4-methylphenyl derivatives with phosphoramidate precursors under controlled conditions. One common method involves the reaction of 4-methylphenyl chloride with N,N-bis(2-hydroxyethyl)phosphoramidate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(4-methylphenyl) N,N-bis(2-hydroxyethyl)phosphoramidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into phosphoramidate hydrides using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or dimethylformamide at elevated temperatures.
Major Products:
Oxidation: Phosphoramidate oxides.
Reduction: Phosphoramidate hydrides.
Substitution: Substituted phosphoramidates with various functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, Bis(4-methylphenyl) N,N-bis(2-hydroxyethyl)phosphoramidate is used as a reagent in the synthesis of other organophosphorus compounds. It serves as a precursor for the preparation of phosphoramidate-based ligands and catalysts .
Biology: The compound has shown potential in biological research as a probe for studying enzyme mechanisms and interactions. It can be used to investigate the activity of phosphatases and other enzymes that interact with phosphorus-containing substrates .
Medicine: In medicine, this compound is being explored for its potential as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the development of new therapeutic agents .
Industry: The compound finds applications in the industrial sector as an additive in lubricants and flame retardants. Its ability to form stable complexes with metals makes it useful in the formulation of metalworking fluids and other industrial products .
Mécanisme D'action
The mechanism of action of Bis(4-methylphenyl) N,N-bis(2-hydroxyethyl)phosphoramidate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl groups facilitate binding to active sites of enzymes, while the phosphoramidate core can undergo phosphorylation reactions. This interaction can modulate the activity of enzymes and influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
- Bis(4-methylphenyl) [2-(4-morpholinyl)ethyl]phosphoramidate
- Bis(4-methylphenyl) (2,6-dimethylphenyl)phosphoramidate
- N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide
Comparison: Compared to similar compounds, Bis(4-methylphenyl) N,N-bis(2-hydroxyethyl)phosphoramidate is unique due to its specific combination of 4-methylphenyl and hydroxyethyl groups. This unique structure imparts distinct chemical and biological properties, making it more versatile in various applications. For instance, the presence of hydroxyethyl groups enhances its solubility in polar solvents, while the 4-methylphenyl groups contribute to its stability and reactivity .
Propriétés
Numéro CAS |
56622-89-0 |
|---|---|
Formule moléculaire |
C18H24NO5P |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
2-[bis(4-methylphenoxy)phosphoryl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C18H24NO5P/c1-15-3-7-17(8-4-15)23-25(22,19(11-13-20)12-14-21)24-18-9-5-16(2)6-10-18/h3-10,20-21H,11-14H2,1-2H3 |
Clé InChI |
VENWRUSWYNJKEL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OP(=O)(N(CCO)CCO)OC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



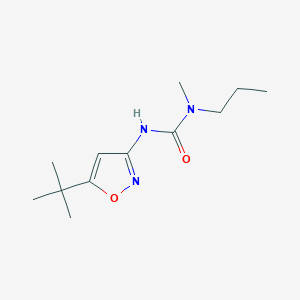
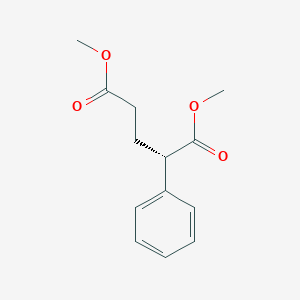

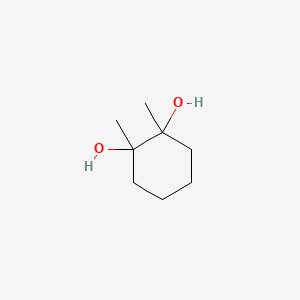
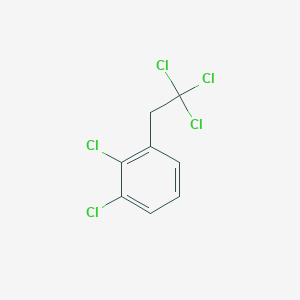

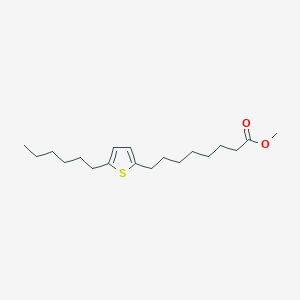
![[(3,4-Diaminophenyl)sulfanyl]methyl thiocyanate](/img/structure/B14644713.png)
![3-{[(4-Methoxyphenyl)methyl]amino}propanenitrile](/img/structure/B14644718.png)
![1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid](/img/structure/B14644720.png)
